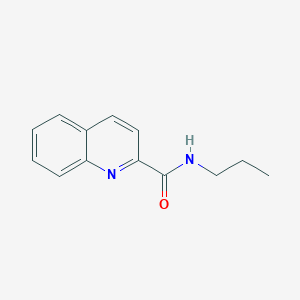
N-Propylquinoline-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Propylquinoline-2-carboxamide is a chemical compound belonging to the quinoline family. Quinoline derivatives are known for their wide range of pharmacological properties, including anti-inflammatory, anticancer, and analgesic activities
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Propylquinoline-2-carboxamide typically involves the amidation of quinoline-2-carboxylic acid with propylamine. This reaction can be catalyzed or non-catalyzed, depending on the desired yield and reaction conditions . Common reagents used in this process include coupling agents like dicyclohexylcarbodiimide (DCC) and catalysts such as N,N’-diisopropylcarbodiimide (DIC) .
Industrial Production Methods
Industrial production of this compound may involve large-scale amidation processes using automated reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like high-performance liquid chromatography (HPLC) can enhance the efficiency of production .
化学反応の分析
Types of Reactions
N-Propylquinoline-2-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur with reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral conditions.
Reduction: LiAlH4 in dry ether or NaBH4 in methanol.
Substitution: NaH or KOtBu in aprotic solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline-2-carboxylic acid derivatives, while reduction can produce quinoline-2-carboxamide derivatives with altered functional groups .
科学的研究の応用
N-Propylquinoline-2-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex quinoline derivatives.
Biology: Investigated for its potential as an anti-inflammatory and analgesic agent.
Medicine: Explored for its anticancer properties and potential use in drug development.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of N-Propylquinoline-2-carboxamide involves its interaction with specific molecular targets and pathways. It may act by inhibiting enzymes or receptors involved in inflammatory and pain pathways, such as cyclooxygenase (COX) and nuclear factor kappa B (NF-κB) . The compound’s ability to modulate these pathways makes it a promising candidate for therapeutic applications.
類似化合物との比較
Similar Compounds
Quinoxaline-2-carboxamides: Known for their antimycobacterial and anticancer activities.
Quinoline-2-carboxamides: Similar in structure but may have different pharmacological properties.
Naphthamide derivatives: Exhibiting potent antitubercular activity.
Uniqueness
N-Propylquinoline-2-carboxamide stands out due to its specific propyl group, which may confer unique pharmacokinetic and pharmacodynamic properties. This structural variation can influence its binding affinity to molecular targets and its overall therapeutic potential .
特性
CAS番号 |
90173-74-3 |
|---|---|
分子式 |
C13H14N2O |
分子量 |
214.26 g/mol |
IUPAC名 |
N-propylquinoline-2-carboxamide |
InChI |
InChI=1S/C13H14N2O/c1-2-9-14-13(16)12-8-7-10-5-3-4-6-11(10)15-12/h3-8H,2,9H2,1H3,(H,14,16) |
InChIキー |
UQWJQEITFAIVIJ-UHFFFAOYSA-N |
正規SMILES |
CCCNC(=O)C1=NC2=CC=CC=C2C=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


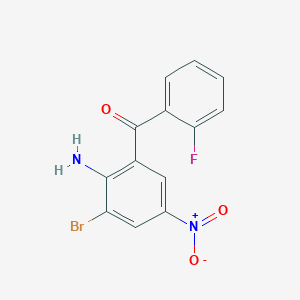
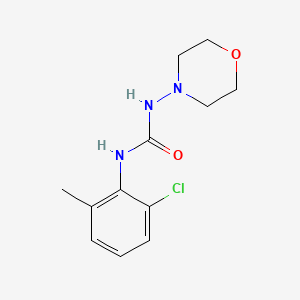
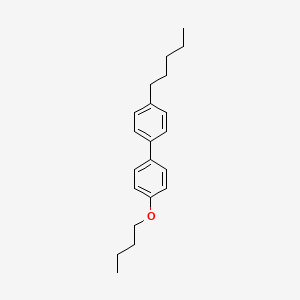

phosphanium bromide](/img/structure/B14383599.png)

![3-[Methyl(tetradecyl)amino]propan-1-ol;hydrochloride](/img/structure/B14383617.png)
![N-[2-(4-{[6-(1H-Imidazol-1-yl)hexyl]oxy}phenyl)ethyl]acetamide](/img/structure/B14383621.png)
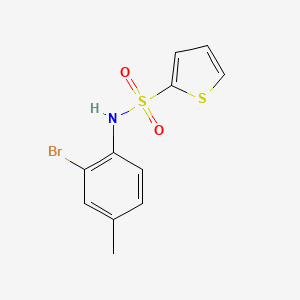
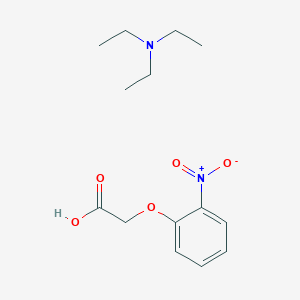
![3,4-Diphenylindeno[1,2-b]pyran-2,5-dione](/img/structure/B14383641.png)
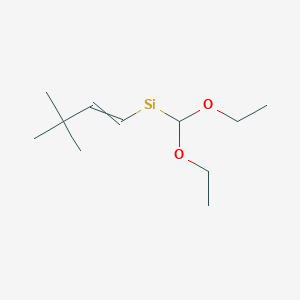
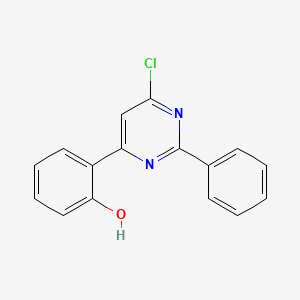
![4-Amino-N-[4-(4-aminoanilino)phenyl]benzamide](/img/structure/B14383664.png)
